molecular formula C12H16N2 B13011817 N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Cat. No.: B13011817
M. Wt: 188.27 g/mol
InChI Key: QKISGKFQADQVQF-UHFFFAOYSA-N
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Description

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound that features a bicyclic structure fused with a pyridine ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure fused with a pyridine ring, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine

InChI

InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2

InChI Key

QKISGKFQADQVQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3=CN=CC=C3

Origin of Product

United States

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